1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The chemical compound 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is part of a broader class of compounds with various applications in scientific research, particularly in the synthesis of novel organic molecules. One relevant study reports the synthesis of a novel class of compounds, demonstrating the utility of related chemical structures in producing new molecules with potential applications in materials science, medicinal chemistry, and organic synthesis. This process involves regiospecific conversion of ester functionalities to desired monoacyl azides, followed by Curtius rearrangement, highlighting the compound's role in complex chemical transformations (Koza & Balcı, 2011).
Catalysis and Reaction Mechanisms
Another aspect of scientific research involving similar urea compounds focuses on understanding catalysis and reaction mechanisms. For instance, compounds with similar structures have been used to study dimerization reactions and the synthesis of novel pyridine and naphthyridine derivatives. These studies provide insights into the reactivity of such compounds and their potential as catalysts or reactants in organic synthesis, offering a pathway to create hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, which are of interest in developing new chemical entities with unique properties (Abdelrazek et al., 2010).
Potential for Antiprotozoal Agents
Additionally, compounds within this class have been explored for their biological activity, such as their potential as antiprotozoal agents. Research into similar structures has led to the synthesis of compounds with significant activity against protozoal infections, indicating the potential of urea derivatives in medicinal chemistry for developing new therapeutic agents (Ismail et al., 2004).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-16-5-4-13(19)10-15(16)22-18(23)21-11-12-6-7-20-14(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUMWCAWJFGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.